Home > Products > Screening Compounds P95906 > (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol -

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol

Catalog Number: EVT-13554519
CAS Number:
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol is a complex organic molecule with significant implications in medicinal chemistry. It is classified under nucleoside analogs, which are compounds that resemble nucleosides and can interfere with nucleic acid metabolism. This compound is particularly relevant due to its structural similarity to purine bases, which are fundamental components of DNA and RNA.

Source

This compound can be sourced from various chemical suppliers, including MOLBASE (Shanghai) Biotechnology Co., Ltd., which provides detailed information about its properties and applications. The compound is listed under the CAS number 100624-73-5, indicating its unique chemical identity recognized in chemical databases .

Classification

The classification of this compound falls within the realm of nucleoside analogs, specifically as an imino derivative of a purine. Its structure suggests potential applications in antiviral therapies and cancer treatment, as many nucleoside analogs are designed to disrupt viral replication or inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol typically involves multi-step organic synthesis techniques. Key methods may include:

  1. Protection and Deprotection Steps: Protecting groups are used to safeguard reactive functional groups during synthesis.
  2. Coupling Reactions: These reactions join different molecular fragments to form the desired compound.
  3. Purification Techniques: Methods such as chromatography are employed to isolate the final product from reaction mixtures.

Technical Details

Specific technical details regarding the exact synthetic pathway may vary based on the laboratory protocols used, but common reagents include hydroxymethylation agents and purine derivatives. The stereochemistry of the product is crucial and must be controlled throughout the synthesis to ensure the correct enantiomer is produced.

Molecular Structure Analysis

Structure

The molecular structure of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol features a five-membered oxolane ring with hydroxymethyl and purine substituents. The stereochemistry indicated by (2R,3S,5R) denotes specific spatial arrangements that are critical for its biological activity.

Data

The molecular formula for this compound is C18H23N5O6C_{18}H_{23}N_{5}O_{6}, indicating a substantial number of atoms that contribute to its complex structure. The presence of nitrogen atoms suggests potential interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions typical of nucleoside analogs:

  1. Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic attacks on electrophiles.
  2. Hydrolysis Reactions: Under certain conditions, it may hydrolyze to yield different products.
  3. Oxidation and Reduction: Functional groups within the molecule can be oxidized or reduced, altering its reactivity and biological activity.

Technical Details

Reactions involving this compound often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to drive desired transformations efficiently.

Mechanism of Action

Process

The mechanism of action for (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol primarily involves its incorporation into nucleic acids during replication or transcription processes. By mimicking natural nucleotides:

  1. It can disrupt normal base pairing.
  2. It may lead to premature termination of nucleic acid synthesis.
  3. This results in inhibition of viral replication or cancer cell proliferation.

Data

Studies have shown that such compounds can exhibit significant antiviral activity against various viruses by interfering with their replication mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol include:

  • Appearance: Typically appears as a solid or crystalline powder.
  • Solubility: Soluble in polar solvents like water and methanol due to its hydroxyl groups.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites.

Relevant data regarding melting point, boiling point, and specific heat capacity may be obtained from detailed chemical databases or experimental studies.

Applications

Scientific Uses

The primary applications of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol include:

  1. Antiviral Research: Used in developing antiviral drugs targeting RNA viruses.
  2. Cancer Therapeutics: Investigated for its potential to inhibit tumor growth by disrupting nucleic acid synthesis.
  3. Biochemical Research: Employed in studies related to nucleotide metabolism and enzyme interactions.
Biosynthetic Pathways and Enzymatic Modifications

Role of Methyltransferases in 1-Methylpurine Moiety Formation

The 1-methylpurine moiety in nucleoside analogs is synthesized via S-adenosylmethionine (SAM)-dependent methyltransferases (MTases), which catalyze the transfer of methyl groups to specific nitrogen atoms on purine bases. MTases employ a conserved SN2 reaction mechanism where a nucleophilic residue (typically cysteine or glutamate) deprotonates the target nitrogen atom (N1 position), enabling direct methyl transfer from SAM to the purine ring. This forms the methylated nucleoside and S-adenosylhomocysteine (SAH) as a byproduct [2] [4]. The reaction proceeds with strict regioselectivity due to steric and electronic constraints within the enzyme's active site. For N1-methylation, the purine base must adopt a syn conformation relative to the ribose, positioning N1 proximal to SAM's methyl group [1] [7].

Structural studies reveal that MTases are classified into five evolutionary classes based on protein topology:

  • Class I (Rossmann-like): Binds SAM in an elongated conformation; common in small-molecule and macromolecule methylation.
  • Class IV (SPOUT superfamily): Features a unique "knot" topology; primarily methylates tRNA/rRNA.
  • Class V (SET domains): Methylates histone lysines via a channel-guided substrate approach [2].

Table 1: Key Methyltransferase Classes Involved in Purine Methylation

ClassStructural FeaturesSAM Binding ConformationPrimary Methylation Targets
IRossmann foldElongatedDNA, RNA, small molecules
IVKnot topologyBenttRNA/rRNA nucleobases
VTwisted β-sheetsTightly foldedHistone lysines

Mutagenesis studies on E. coli adenine-N1 MTase show that substituting active-site residues (e.g., Pro-Cys-His-Arg motif) reduces catalytic efficiency by >95%, confirming their role in base orientation and methyl transfer [9].

Stereochemical Control in Oxolane Ring Biosynthesis

The oxolane (tetrahydrofuran) ring of nucleosides exhibits strict (2R,3S,5R) stereochemistry, critical for biological activity. Enzymes achieve this control through:

  • Substrate pre-organization: Ribose-5-phosphate isomers or dihydroxyacetone phosphate serve as precursors, with their inherent stereochemistry directing ring formation. Enzymes like phosphopentose isomerase enforce a C2'-endo sugar pucker, positioning C1' and C4' for nucleophilic attack to form the furanose ring [5].
  • Transition-state stabilization: Hydroxyl groups at C2' and C3' form hydrogen bonds with catalytic residues (e.g., aspartate/glutamate), locking the ribose in a conformation where nucleobase addition occurs exclusively from the β-face. This ensures the 2R,3S,5R configuration [2] [5].
  • A-strain effect: In class I/IV MTases, hydrophobic residues near the active site create torsional strain that destabilizes non-productive conformations. For example, mutations in the GxGxG SAM-binding motif reduce stereospecificity by 40%–60% [5].

Enzymes like tRNA-guanine transglycosylase further demonstrate how the oxolane ring’s rigidity influences nucleobase orientation: Methylation at C2' sterically hinders anti-to-syn transitions, explaining why 2'-O-methylated analogs resist certain MTases [5] [10].

Substrate Specificity of RNA-Modifying Enzymes for Nucleoside Analogs

RNA-modifying enzymes exhibit nuanced specificity for nucleoside analogs, governed by:

  • Recognition motifs: METTL3-METTL14 complex (human m6A writer) requires a DRACH consensus (D=A/G/U; R=G/A; H=A/C/U) flanking the target adenosine. Modifications altering H-bonding (e.g., 6-imino groups) disrupt recognition, reducing methylation efficiency by 70% [3] [4].
  • Conformational flexibility: Enzymes like METTL16 tolerate C8-modified purines (e.g., 8-azaguanine) but reject N7-methylated purines due to disrupted Watson-Crick face geometry. Locked Nucleic Acid (LNA) analogs with restricted C3'-endo sugar pucker enhance binding affinity by 10-fold but may inhibit catalysis if rigidity impedes active-site alignment [10].
  • Electrostatic compatibility: 2'-Fluoro or 2'-amino ribose modifications enhance substrate turnover by METTL3-METTL14 by strengthening electrostatic interactions with SAM, evidenced by surface plasmon resonance studies showing KD values of 0.8 μM (modified) vs. 3.2 μM (unmodified) [3].

Table 2: Substrate Specificity Profiles of Key RNA-Modifying Enzymes

Enzyme ComplexPreferred ModificationsTolerated Non-Canonical GroupsRejected Modifications
METTL3-METTL14Unmodified ribose, N6-methyladenine2'-F/2'-NH₂ ribose, 8-azapurinesN7-methylpurines, 2'-O-methylribose
METTL16Bulky C8 substituents6-thioguanine1-methyladenine
SPOUT MTases2'-O-methylriboseα-L-LNAC2'-endo locked sugars

Enzymatic assays confirm that α-L-LNA (locked nucleic acid) analogs in DNAzyme binding arms accelerate RNA cleavage by 55-fold (kobs = 0.78 min⁻¹ vs. 0.014 min⁻¹) by enhancing duplex stability without compromising catalytic loop flexibility [10].

Properties

Product Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1

InChI Key

AYVJNJNKPVUEGT-XLPZGREQSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

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